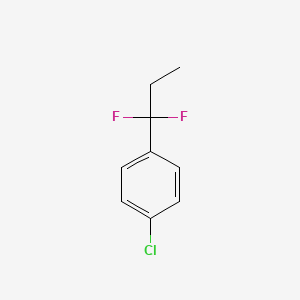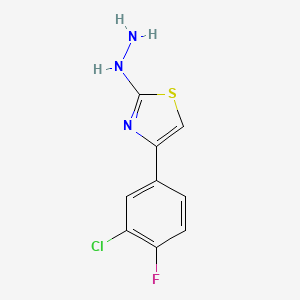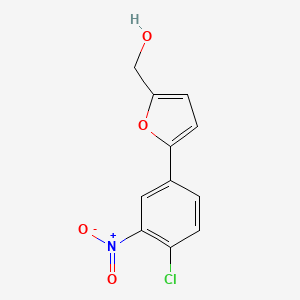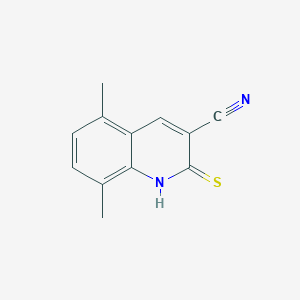
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2S. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a mercapto group (-SH) and a carbonitrile group (-C≡N), which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5,8-dimethylquinoline with carbon disulfide (CS2) in the presence of a base, followed by the addition of a cyanating agent such as potassium cyanide (KCN). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or substituted quinoline derivatives.
科学的研究の応用
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
作用機序
The mechanism of action of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile
- 2-Mercapto-6,8-dimethylquinoline-3-carbonitrile
- 2-Mercapto-5,8-dimethylquinoline-4-carbonitrile
Uniqueness
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. The presence of both mercapto and carbonitrile groups provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C12H10N2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
5,8-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(15)14-11/h3-5H,1-2H3,(H,14,15) |
InChIキー |
NJRDGDNPMIKZFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=S)NC2=C(C=C1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



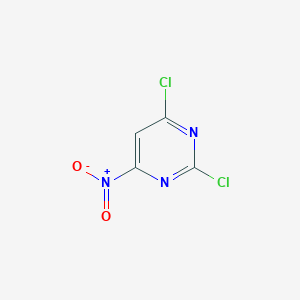
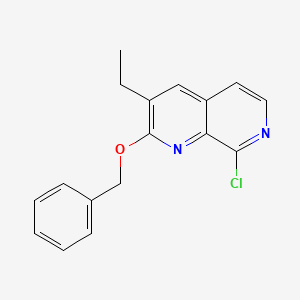
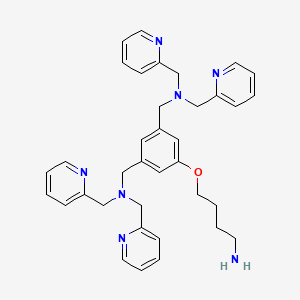
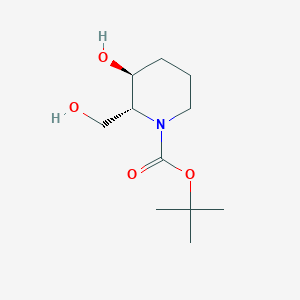
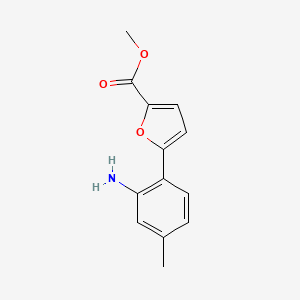
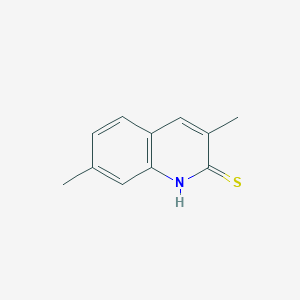
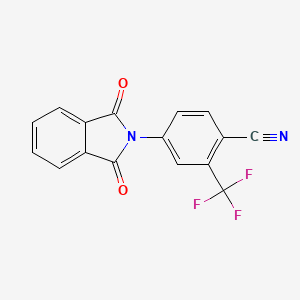

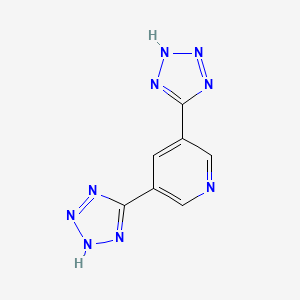
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
